molecular formula C7H8Br2N2O2 B13456367 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide

3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide

Cat. No.: B13456367
M. Wt: 311.96 g/mol
InChI Key: PWBRHYFCXOPAFK-UHFFFAOYSA-N
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Description

3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide is a heterocyclic compound that features a pyrroloimidazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide can be achieved through various synthetic routes. One common method involves the bromination of a pyrroloimidazole precursor. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole
  • 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole

Uniqueness

3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H8Br2N2O2

Molecular Weight

311.96 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylic acid;hydrobromide

InChI

InChI=1S/C7H7BrN2O2.BrH/c8-7-9-5(6(11)12)4-2-1-3-10(4)7;/h1-3H2,(H,11,12);1H

InChI Key

PWBRHYFCXOPAFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=C(N2C1)Br)C(=O)O.Br

Origin of Product

United States

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